molecular formula C11H14N2 B1293192 N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine CAS No. 915922-67-7

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine

Cat. No.: B1293192
CAS No.: 915922-67-7
M. Wt: 174.24 g/mol
InChI Key: OEIGHBKPEYKJJL-UHFFFAOYSA-N
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Mechanism of Action

    Target of Action

    • One study reported that a related compound, N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride , exhibited significant inhibition of secretory phospholipase A2 (sPLA2). This inhibition activity was comparable to ursolic acid, a positive control.

Biochemical Analysis

Biochemical Properties

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with multiple receptors, exhibiting high affinity and specificity . These interactions often result in the modulation of enzyme activity, receptor binding, and signal transduction pathways, contributing to the compound’s diverse biological activities.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have demonstrated antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects are mediated through the compound’s ability to modulate key signaling pathways, such as the MAPK and PI3K/Akt pathways, and influence the expression of genes involved in cell proliferation, apoptosis, and immune responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, indole derivatives have been shown to inhibit the activity of certain kinases and proteases, thereby modulating cellular signaling and metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have distinct biological activities, contributing to the compound’s overall temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity. At higher doses, it may cause toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for determining the optimal therapeutic window for this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. Indole derivatives, including this compound, can affect metabolic flux and alter metabolite levels . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Bases: Sodium hydride, potassium carbonate

    Formylating Agents: Formic acid, formamide

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine
  • N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride

Uniqueness

N-Methyl-1-(5-methyl-1H-indol-3-YL)methanamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

IUPAC Name

N-methyl-1-(5-methyl-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8-3-4-11-10(5-8)9(6-12-2)7-13-11/h3-5,7,12-13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIGHBKPEYKJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650282
Record name N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-67-7
Record name N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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